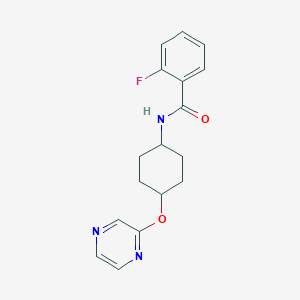
2-fluoro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-fluoro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide" is a fluorinated benzamide derivative. While the specific compound is not directly studied in the provided papers, similar fluorinated benzamides have been synthesized and analyzed for various applications, including colorimetric sensing, crystal structure analysis, and potential use in medical imaging as PET agents. These compounds are characterized by the presence of a fluorine atom and a benzamide moiety, which contribute to their unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related fluorinated benzamide compounds typically involves multi-step reactions starting from various precursors. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives was achieved through direct acylation reactions . Another example is the synthesis of a PET agent involving multiple steps starting from 2,6-difluorobenzoic acid . These syntheses require careful planning and execution to achieve the desired chemical yield and purity.
Molecular Structure Analysis
The molecular structure of fluorinated benzamides is often determined using X-ray single crystallography, as seen in the synthesis of a 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide . The crystallographic data provide detailed information about the molecular conformation and packing in the solid state. Additionally, computational modeling and ab initio calculations can predict the most stable conformations and correlate them with experimental data .
Chemical Reactions Analysis
Fluorinated benzamides can participate in various chemical reactions, including nucleophilic substitution reactions, which are commonly used in the radiosynthesis of fluorinated neuroleptics . The presence of the fluorine atom can significantly influence the reactivity and interaction of the benzamide derivatives, as seen in the colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzamides are influenced by their molecular structure. For example, the presence of fluorine and pyridine N-atom substitution patterns affects the melting point behavior and solid-state aggregation of the compounds . The physicochemical correlations can be established through a combination of experimental and computational methods. The hydrogen bonding interactions in the solution phase can be examined through UV-Vis absorption and NMR analyses, providing insights into the behavior of these compounds in different environments .
Aplicaciones Científicas De Investigación
Antitumor Activity through Histone Deacetylase Inhibition
A synthetic benzamide derivative, MS-27-275, exhibited significant in vivo antitumor activity against human tumors by inhibiting histone deacetylase (HDA). This compound induced hyperacetylation of nuclear histones in various tumor cell lines, leading to changes in cell cycle distribution and an increase in the expression of tumor suppressor proteins. It represents a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).
Fluorinated Derivatives for Neurological Imaging
The development of fluorine-18-labeled derivatives of WAY 100635 for PET imaging of serotonin 1A (5-HT1A) receptors showcases the utility of fluorinated benzamide derivatives in the study of neurological disorders. These compounds provide insights into serotonin levels and receptor distribution, offering potential for diagnosing and monitoring the progression of diseases like Alzheimer's (Lang et al., 1999).
Synthesis and Antiviral Activity
The synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives has shown remarkable antiviral activities against the H5N1 subtype of the influenza A virus. These compounds provide a new route to the synthesis of potential antiviral agents, highlighting the importance of benzamide derivatives in the development of new treatments for viral infections (Hebishy et al., 2020).
Fluorinated Pyrazoles in Medicinal Chemistry
Fluorinated pyrazoles bearing additional functional groups are crucial as building blocks in medicinal chemistry. The development of synthetic strategies for new 3-amino-4-fluoropyrazoles demonstrates the versatility of fluorinated compounds in creating pharmacologically active agents with potential applications in various therapeutic areas (Surmont et al., 2011).
Luminescence in Biological Applications
The synthesis of difluoroboronated benzamide complexes emitting blue fluorescence underscores the potential of fluorinated benzamide derivatives in biological imaging and organic material applications. These compounds' luminescence properties are crucial for developing novel imaging agents and materials for biotechnological applications (Yamaji et al., 2017).
Propiedades
IUPAC Name |
2-fluoro-N-(4-pyrazin-2-yloxycyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c18-15-4-2-1-3-14(15)17(22)21-12-5-7-13(8-6-12)23-16-11-19-9-10-20-16/h1-4,9-13H,5-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFCTTKNSVMOQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=C2F)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2507096.png)
![2-((3-(4-(m-tolyl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2507097.png)
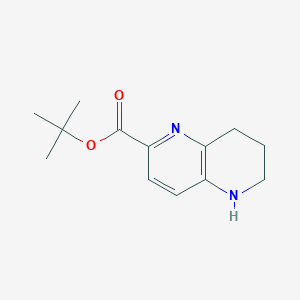
![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2507103.png)
![2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507105.png)
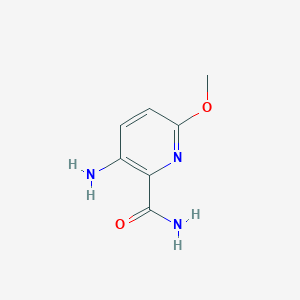
![Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2507108.png)
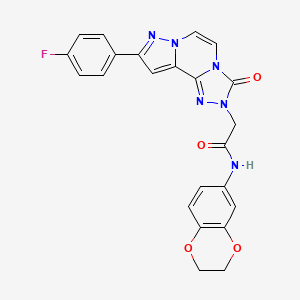
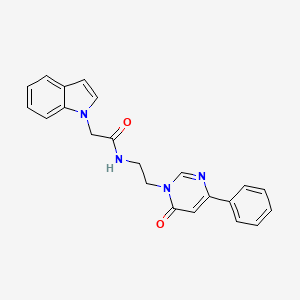
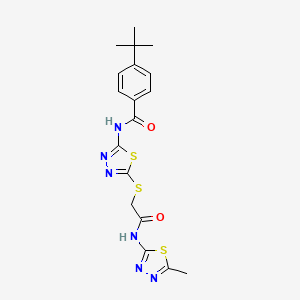

![1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B2507115.png)